molecular formula C6H3Cl2NO4S B1581952 4-Chloro-2-nitrobenzenesulfonyl chloride CAS No. 4533-96-4

4-Chloro-2-nitrobenzenesulfonyl chloride

Cat. No.: B1581952
CAS No.: 4533-96-4
M. Wt: 256.06 g/mol
InChI Key: LYESTQKHIPXVIK-UHFFFAOYSA-N
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Description

4-Chloro-2-nitrobenzenesulfonyl chloride is an organic compound with the molecular formula C6H3Cl2NO4S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a chlorine atom at the fourth position and a nitro group at the second position. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-nitrobenzenesulfonyl chloride can be synthesized through a multi-step process starting from benzene. The general synthetic route involves:

Industrial Production Methods

Industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The process involves careful control of reaction conditions such as temperature, pressure, and the use of efficient catalysts to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-nitrobenzenesulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Scientific Research Applications

4-Chloro-2-nitrobenzenesulfonyl chloride is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-2-nitrobenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various nucleophilic species. This reactivity is utilized in the synthesis of sulfonamide, sulfonate ester, and sulfonothioate derivatives. The nitro group can also participate in redox reactions, further expanding its utility in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzenesulfonyl chloride: Similar structure but lacks the chlorine substituent at the fourth position.

    4-Nitrobenzenesulfonyl chloride: Similar structure but lacks the chlorine substituent at the second position.

    4-Chlorobenzenesulfonyl chloride: Similar structure but lacks the nitro group

Uniqueness

4-Chloro-2-nitrobenzenesulfonyl chloride is unique due to the presence of both the chlorine and nitro substituents, which confer distinct reactivity patterns. The combination of these groups allows for selective reactions and the formation of a wide range of derivatives, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

4-chloro-2-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO4S/c7-4-1-2-6(14(8,12)13)5(3-4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYESTQKHIPXVIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196483
Record name 4-Chloro-2-nitrophenylsulphonyl chloride
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Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4533-96-4
Record name 4-Chloro-2-nitrobenzenesulfonyl chloride
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Record name 4-Chloro-2-nitrophenylsulfonyl chloride
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Record name 4533-96-4
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Record name 4-Chloro-2-nitrophenylsulphonyl chloride
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Record name 4-chloro-2-nitrophenylsulphonyl chloride
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Record name 4-CHLORO-2-NITROPHENYLSULFONYL CHLORIDE
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Synthesis routes and methods I

Procedure details

DMF (0.06 ml, cat) was added to a solution of 4-chloro-2-nitro-benzenesulfonic acid (600 mg, 2.5 mmol) in SOCl2 (3.1 ml) and the mixture was heated at 90° C. for 3 h. After cooling, the solvent was removed in vacuo. The mixture was diluted with water and extracted repeatedly with chloroform. The combined organic layers were washed with saturated NaHCO3 solution, dried (Na2SO4) and concentrated in vacuo to give the title compound (560 mg) which was used in the next step without further purification. The structure was confirmed by 1H NMR.
Name
Quantity
0.06 mL
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
3.1 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The mixture of 4-Chloro-2-nitro-phenylamine (2.0 g, 11.6 mmol) (Aldrich) in TFA (30 mL) and conc. hydrochloric acid (3 mL) was cooled to −5° C., then a solution of NaNO2 in water (5 mL) was dropped into at such a rate that the temperature did not above 5° C. When the addition was complete, the mixture was stirred at 0° C. for additional 5 min, then poured into a mixture of acetic acid (40 mL), sulfurous acid (40 mL), CuCl2 (824 mg, 6.1 mmol) and CuCl (50 mg, 0.5 mmol), which was cooled to 0° C. in advance. The whole was stirred at room temperature for 40 min, diluted with water (100 mL), filtered. The filter cake was washed with water, dried in vacuo to give 1.5 g 4-Chloro-2-nitro-benzenesulfonyl chloride. MS: [M+H]+=256
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Three
[Compound]
Name
CuCl2
Quantity
824 mg
Type
reactant
Reaction Step Three
Name
CuCl
Quantity
50 mg
Type
catalyst
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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